2,5-Bis(trifluoromethyl)-1,4-dithiine

Description

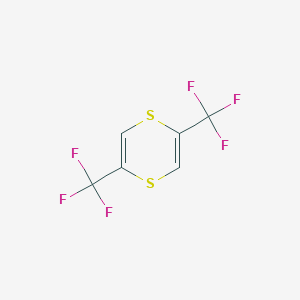

Structure

3D Structure

Properties

CAS No. |

112629-57-9 |

|---|---|

Molecular Formula |

C6H2F6S2 |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

2,5-bis(trifluoromethyl)-1,4-dithiine |

InChI |

InChI=1S/C6H2F6S2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H |

InChI Key |

GAUBOXHKQJTZAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C(S1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformational Pathways

Electrophilic and Nucleophilic Reactivity of the 1,4-Dithiine Core

The reactivity of the 1,4-dithiin ring in 2,5-Bis(trifluoromethyl)-1,4-dithiine is significantly influenced by the two trifluoromethyl groups. These groups are strongly electron-withdrawing, which reduces the electron density of the carbon-carbon double bonds within the six-membered ring. Consequently, the ring is deactivated towards electrophilic attack.

Conversely, this electronic characteristic makes the carbon atoms of the dithiin ring susceptible to nucleophilic attack. While specific studies on the nucleophilic reactions of this compound are not extensively detailed in the available literature, the general reactivity patterns of related fluorinated heterocycles suggest that strong nucleophiles could potentially lead to ring-opening or substitution reactions under specific conditions. The presence of the sulfur atoms also allows for potential attack by thiophilic reagents.

Thermal and Photochemical Rearrangements, Including Valence Isomerizations of 1,4-Dithiine Systems

One of the most defining characteristics of this compound is its valence isomerization into bis(trifluoromethyl)-1,2-dithietene. This transformation is a key aspect of its thermal and photochemical behavior.

The reaction of hexafluoro-2-butyne (B1329351) with elemental sulfur yields a mixture of these two isomers. Research has established that this compound is the more thermodynamically stable of the two. However, it can be converted to the 1,2-dithietene isomer under thermal conditions. This equilibrium is a classic example of a valence isomerization, a pericyclic reaction where a reorganization of bonding electrons occurs.

Heating this compound above 135°C causes it to rearrange into the deep blue-colored bis(trifluoromethyl)-1,2-dithietene. This thermal process highlights the dynamic relationship between the six-membered dithiin and its four-membered dithietene counterpart. Furthermore, rhodium complexes have been shown to catalyze the isomerization between substituted 2,5- and 2,6-disubstituted 1,4-dithiins, suggesting that transition metals can mediate the rearrangement of the dithiin framework. researchgate.net

Chemical Transformations Involving Trifluoromethyl Substituents

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many conditions. The C-F bonds are exceptionally strong, and the fluorine atoms shield the carbon atom from attack. As a result, chemical transformations that directly involve the trifluoromethyl substituents on the this compound ring are not commonly observed. The primary reactivity of the molecule is centered on the sulfur-containing heterocyclic core and its valence isomerization, rather than modifications of the robust CF₃ groups.

Desulfurization Reactions Leading to Aromatic Thiophene (B33073) Derivatives

The extrusion of sulfur from the 1,4-dithiin ring is a known pathway for the formation of more stable aromatic thiophene structures. High temperatures can induce the elimination of a sulfur atom from the dithiin ring, leading to the formation of a thiophene derivative. mit.edu For instance, the reaction of 1,4-dithiins with dimethyl acetylenedicarboxylate (B1228247) at 150°C has been reported to yield 2,3-di(methoxycarbonyl)thiophenes through desulfurization. researchgate.net

| Reactant | Conditions | Potential Product |

|---|---|---|

| This compound | High Temperature or Desulfurizing Agent (e.g., Raney Nickel) | 2,5-Bis(trifluoromethyl)thiophene |

Interactions with Metal Centers and Formation of Coordination Complexes

The interaction of this compound with metal centers is intrinsically linked to its valence isomerization to bis(trifluoromethyl)-1,2-dithietene. The 1,2-dithietene isomer is a well-known "non-innocent" ligand in coordination chemistry, meaning its electronic state (and that of the metal) can be ambiguous. This dithietene ligand readily forms stable complexes with a wide range of transition metals.

When this compound is reacted with metal complexes, such as iron carbonyls, it typically undergoes in-situ thermal rearrangement to the 1,2-dithietene, which then coordinates to the metal center. This process demonstrates that the 1,4-dithiin can serve as a convenient precursor to the corresponding metal dithietene complexes. The driving force for this transformation is the formation of the stable, often square-planar, coordination complex with the dithietene ligand.

For example, the reaction with iron carbonyls leads to the formation of complexes where the bis(trifluoromethyl)-1,2-dithietene ligand is coordinated to the iron center. This reactivity highlights a key application of this compound in inorganic synthesis as a source for the bis(trifluoromethyl)dithiolene ligand.

| Precursor | Reactant | Resulting Ligand in Complex | Example Metal |

|---|---|---|---|

| This compound | Metal Carbonyl (e.g., Fe(CO)₅) | Bis(trifluoromethyl)-1,2-dithietene | Iron (Fe) |

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-Bis(trifluoromethyl)-1,4-dithiine. The molecule's symmetry simplifies its spectra, providing clear diagnostic signals.

¹H NMR: The proton NMR spectrum is expected to be remarkably simple due to the molecule's C₂ symmetry. The two protons attached to the carbon-carbon double bonds (vinyl protons) are chemically and magnetically equivalent. Therefore, they should produce a single resonance, appearing as a singlet in the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals. One signal corresponds to the two equivalent vinyl carbons of the dithiine ring. The second signal arises from the two equivalent carbons of the trifluoromethyl (-CF₃) groups. This latter signal would appear as a quartet due to the strong one-bond coupling between the carbon and the three fluorine atoms (¹JC-F).

¹⁹F NMR: Fluorine-19 NMR is particularly informative. The six fluorine atoms of the two equivalent trifluoromethyl groups are expected to give rise to a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is characteristic of the -CF₃ group attached to an sp²-hybridized carbon. beilstein-journals.orgresearchgate.net Trifluoromethyl groups are popular probes in NMR studies as they provide a clear signal without complex coupling patterns. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~6.5 - 7.5 | Singlet (s) | CH =CH |

| ¹³C | ~120 - 140 | Singlet (s) | C H=C H |

| ~115 - 125 | Quartet (q) | C F₃ | |

| ¹⁹F | ~ -60 to -65 | Singlet (s) | -CF ₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by intense absorption bands corresponding to the vibrations of the C-F bonds in the trifluoromethyl groups. These symmetric and asymmetric stretching modes typically appear in the 1100-1350 cm⁻¹ region and are highly characteristic. Other expected vibrations include the C=C stretching of the dithiine ring (~1600-1650 cm⁻¹) and C-S stretching modes (~600-800 cm⁻¹). scielo.org.zanih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond and the C-S bonds of the dithiine ring are expected to produce strong signals in the Raman spectrum due to the change in polarizability during their vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | C-F (in CF₃) | 1100 - 1350 | Strong |

| Stretch | C=C | 1600 - 1650 | Medium |

| Stretch | C-S | 600 - 800 | Medium-Weak |

| Out-of-plane bend | =C-H | 800 - 950 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would be used. The experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) is compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing unambiguous confirmation of the molecular formula C₆H₂F₆S₂.

Table 3: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₆H₂F₆S₂ |

| Calculated Monoisotopic Mass | 283.94498 u |

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within the molecule. The 1,4-dithiine ring contains a π-conjugated system. The primary electronic transitions expected for this compound are π → π* transitions associated with the conjugated C=C-S framework. The presence of two strongly electron-withdrawing trifluoromethyl groups can influence the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima compared to unsubstituted 1,4-dithiine. mdpi.com The absorption is expected to occur in the UV region of the electromagnetic spectrum. Studies on related conjugated dithiine derivatives show strong absorptions in the UV range. mdpi.comnih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Theoretical calculations and experimental X-ray diffraction studies on numerous 1,4-dithiine derivatives have established that the ring system is not planar. researchgate.net Due to the presence of 8 π-electrons, a planar conformation would be antiaromatic and energetically unfavorable. Consequently, the 1,4-dithiine ring adopts a non-planar boat conformation . nih.govresearchgate.net This boat-like pucker minimizes electronic repulsion and is the most stable arrangement. It is therefore concluded that this compound also possesses a boat-shaped heterocyclic core in the solid state.

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. researchgate.net For this compound, several types of weak, non-covalent interactions are expected to dictate its supramolecular assembly. Given the absence of classical hydrogen bond donors (like O-H or N-H), the packing would be directed by weaker forces. These may include:

C-H···F interactions: Weak hydrogen bonds can form between the vinyl C-H groups and the highly electronegative fluorine atoms of the -CF₃ groups on neighboring molecules.

S···S or S···F contacts: Close contacts between sulfur atoms of adjacent dithiine rings or between sulfur and fluorine atoms can contribute to the stability of the crystal lattice. researchgate.net

The interplay of these weak interactions determines the final crystal structure, influencing properties such as melting point and solubility. nih.govub.edu However, it is also possible for such molecules to pack without specific, highly directional interactions, as has been observed for other trifluoromethyl-containing aromatic compounds. nih.gov

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in determining the electronic structure and molecular geometry of 1,4-dithiin and its derivatives. rsc.orgresearchgate.net For the parent 1,4-dithiin, these calculations confirm a non-planar boat-like conformation in its ground state. tandfonline.com This deviation from planarity is a key feature of the 1,4-dithiin ring system.

The introduction of bulky and electron-withdrawing trifluoromethyl groups at the 2 and 5 positions is expected to influence the ring's geometry. Computational studies on similarly substituted heterocyclic systems suggest that the trifluoromethyl groups can introduce steric strain and alter the electronic distribution within the ring. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry and predict bond lengths, bond angles, and dihedral angles. researchgate.netopenaccesspub.org For 2,5-Bis(trifluoromethyl)-1,4-dithiine, it is anticipated that the dithiine ring will maintain its non-planar boat conformation, with the trifluoromethyl groups likely adopting staggered orientations to minimize steric hindrance.

The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The presence of the electronegative fluorine atoms in the trifluoromethyl groups leads to a significant polarization of the C-F bonds and a withdrawal of electron density from the dithiine ring. nih.gov This inductive effect can impact the reactivity of the molecule.

| Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| C=C Bond Length | 1.33 - 1.35 Å | DFT (B3LYP/6-31G) |

| C-S Bond Length | 1.75 - 1.78 Å | DFT (B3LYP/6-31G) |

| C-C(F3) Bond Length | 1.50 - 1.53 Å | DFT (B3LYP/6-31G) |

| Fold Angle of Dithiine Ring | 130° - 140° | DFT (B3LYP/6-31G) |

Molecular Orbital Theory and Aromaticity/Antiaromaticity Assessment of the 1,4-Dithiine Ring

Molecular Orbital (MO) theory is crucial for understanding the electronic properties and aromaticity of the 1,4-dithiine ring. libretexts.org The 1,4-dithiin ring contains eight π-electrons (four from the two C=C double bonds and two from each sulfur atom), which, if the ring were planar, would classify it as an antiaromatic system according to Hückel's rule (4n π-electrons, where n=2). wikipedia.orgmasterorganicchemistry.com

Antiaromatic compounds are typically highly unstable. masterorganicchemistry.com To avoid this instability, the 1,4-dithiin ring adopts a non-planar boat conformation. tandfonline.comstackexchange.com This puckering of the ring disrupts the cyclic conjugation of the π-orbitals, thereby preventing the antiaromatic destabilization. Consequently, 1,4-dithiin and its derivatives, including this compound, are considered non-aromatic. tandfonline.comresearchgate.net

Computational methods can quantify the degree of aromaticity or antiaromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). For a planar 1,4-dithiin, NICS calculations would likely show a positive value, indicative of an antiaromatic character. However, for the actual boat-shaped conformation, the NICS value is expected to be close to zero, confirming its non-aromatic nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,4-dithiin. This would make the molecule less susceptible to electrophilic attack and potentially more reactive towards nucleophiles.

| Conformation | π-Electron Count | Hückel's Rule | Aromaticity Status | Supporting Evidence |

|---|---|---|---|---|

| Planar (Hypothetical) | 8 | 4n (n=2) | Antiaromatic | Theoretical Instability |

| Boat (Actual) | 8 | Not Applicable | Non-aromatic | Non-planar geometry disrupts conjugation. tandfonline.comstackexchange.com |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction mechanisms and characterizing transition states involving this compound. Theoretical studies can elucidate the pathways of various reactions, such as electrophilic additions, nucleophilic substitutions, and cycloadditions.

For instance, the reaction of 1,4-dithiins with electrophiles can be modeled to determine the most likely site of attack and the structure of the resulting intermediates and products. DFT calculations can be used to locate the transition state structures and calculate the activation energies for different possible reaction pathways. rsc.org This allows for a detailed understanding of the reaction kinetics and selectivity.

Given the electron-deficient nature of the double bonds in this compound due to the trifluoromethyl groups, it is plausible that this compound could undergo nucleophilic attack. Reaction mechanism modeling can help to predict the feasibility of such reactions and the nature of the transition states involved. The characterization of transition states involves identifying the unique imaginary frequency corresponding to the reaction coordinate, which confirms that the structure is indeed a true transition state connecting reactants and products.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are highly valuable for predicting various spectroscopic parameters, which can then be validated against experimental data. rsc.org For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.netresearchgate.net Theoretical predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants are also possible and can be compared with experimental NMR data to confirm the molecular structure. mdpi.com

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net These predictions can help in understanding the electronic transitions responsible for the observed absorption bands. The comparison between calculated and experimental spectroscopic data serves as a crucial validation of the computational models used and provides a deeper understanding of the molecule's structure and electronic properties. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range | Computational Method |

|---|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -60 to -70 ppm (relative to CFCl₃) | GIAO-DFT |

| ¹³C NMR | C=C Chemical Shift (δ) | 120 - 130 ppm | GIAO-DFT |

| IR Spectroscopy | C=C Stretch (ν) | 1600 - 1650 cm⁻¹ | DFT (B3LYP/6-31G*) |

| UV-Vis Spectroscopy | λ_max | 250 - 300 nm | TD-DFT |

Advanced Applications and Emerging Research Frontiers

Role in Coordination Chemistry and Metal-Organic Frameworks

The ability of the 1,2-bis(trifluoromethyl)ethene-1,2-dithiolate ligand, derived from its dithiine precursor, to form stable complexes with a wide range of transition metals has been a significant area of investigation. These metal dithiolene complexes are foundational to the development of advanced coordination compounds and functional materials. itn.ptresearchgate.net

The synthesis of transition metal complexes using the bis(trifluoromethyl)dithiolene ligand, often abbreviated as 'tfd' or S₂C₂(CF₃)₂, has been a subject of extensive study due to the interesting spectroscopic, redox, and catalytic properties of the resulting compounds. itn.ptbac-lac.gc.ca One of the primary synthetic routes involves the reaction of a precursor like 1,2-bis(trifluoromethyl)dithiete with metal carbonyls or other low-valent metal species. researchgate.net

Although complexes containing the S₂C₂(CF₃)₂ ligand have been studied for decades, their full potential remains partially unexplored due to challenges in synthesizing the ligand and its precursors. bac-lac.gc.ca However, methods have been developed using more readily available starting materials to facilitate their synthesis. bac-lac.gc.ca Metal-bis(1,2-dithiolene) complexes are notable for their extended, electronically delocalized core, which includes the central metal, four sulfur atoms, and the carbon-carbon double bonds of the ligands. itn.pt The strong electron-withdrawing nature of the two trifluoromethyl groups on the dithiolene ligand is a key feature in their design.

These ligands are integral components in creating square-planar metal-bis(dithiolene) complexes, which combine a central metal with two non-innocent, redox-active ligands, leading to remarkable optical and electrochemical properties. researchgate.netresearchgate.net The synthesis can be tailored to produce complexes with various metals, such as Nickel, Molybdenum, and Iron, each imparting distinct characteristics to the final molecule. bac-lac.gc.canih.gov

The electronic and magnetic properties of metal-dithiine systems can be finely tuned by altering the central metal ion and the oxidation state of the complex. itn.ptresearchgate.net Metal-bis(1,2-dithiolene) complexes are known for their electrochemical behavior, often exhibiting one or more reversible redox processes. itn.pt The non-innocence of the dithiolene ligand means that the frontier orbitals (HOMO and LUMO) have significant character from both the metal and the sulfur atoms, making it difficult to assign a formal oxidation state to the metal center. researchgate.netresearchgate.net This delocalization is crucial for their electronic properties.

The trifluoromethyl groups exert a strong influence on the redox potential of the complexes. In a sulfur-bridged Fe-Ni heterobimetallic complex incorporating a bis(phenyldithiolene) on the nickel center, redox events were found to be cooperative between the two metal sites, leading to intricate magnetic behavior. nih.gov Reduction of a neutral Fe-Ni complex resulted in a rare high-spin {Fe(NO)}⁸ species, while oxidation led to dimerization and a spin-coupled system with a thermally accessible triplet excited state. nih.gov

| Complex Type | Central Metal (M) | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| [M(S₂C₂(CF₃)₂)₂]ⁿ | Mo | Models for hydrodesulfurization catalyst active sites; redox activity. | Catalysis, Bioinorganic Chemistry | bac-lac.gc.ca |

| [M(dithiolene)₂] | Ni, Pd, Pt, Au | Planar structure, multiple stable oxidation states, forms conducting stacks. | Molecular Conductors, Magnetic Materials | itn.pt |

| (NO)Fe(μ-S)₂Ni(S₂C₂Ph₂) | Fe, Ni | Cooperative redox activity, intricate spin-coupling and magnetic states. | Bioinspired Catalysis, Molecular Magnetism | nih.gov |

| (Cp*₂M')[Ni(dmit)₂] | Ni | Ferromagnetic interactions between dithiolene units. | Molecular Magnetic Materials | doi.org |

Contributions to Organic Electronics and Functional Materials

The reversible redox properties and delocalized electronic structure of 1,4-dithiin derivatives and their metal complexes make them highly attractive for applications in organic electronics. researchgate.net

Metal-bis(dithiolene) complexes, including those with trifluoromethyl substituents, have been extensively investigated as building blocks for molecular conductors. itn.ptresearchgate.net These planar molecules can form stacked arrangements in the solid state, facilitating intermolecular orbital overlap through short S---S contacts. itn.pt This can lead to the formation of a partially-filled conduction band, resulting in materials that are highly conducting semiconductors or even molecular metals. itn.pt

The conductivity of these materials is highly dependent on the fractional oxidation state of the complex, which can be controlled through electrocrystallization or metathesis. itn.pt While superconductivity in dithiolene complexes has primarily been observed in salts of [M(dmit)₂]⁻, other related ligand systems have yielded a large number of conducting and metallic salts. itn.ptresearchgate.net The unique ability of metal-bis(1,2-dithiolene) complexes to form highly conducting single-component materials has also been noted. itn.pt The 1,4-dithiin motif itself is known for its ability to form stable radical cations and diradical dications upon oxidation, a property that is highly desirable for organic electronic applications. researchgate.net

Incorporating 1,4-dithiine and related sulfur-rich, fluorinated structures into polymers is an emerging strategy for creating functional materials with specific optical and thermal properties. The introduction of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, into polymer backbones can dramatically alter their characteristics. ntu.edu.tw Fluorinated polyimides, for example, exhibit increased solubility, high optical transparency, low refractive indices, and low moisture absorption, properties attributed to reduced interchain interactions and hindered charge-transfer complex formation. ntu.edu.tw

Similarly, fluorinated copolymers such as those containing 2,2-bis(trifluoromethyl)-1,3-dioxole units are known for being optically transparent, having a low refractive index, and high gas permeability. researchgate.net While research on polymers based specifically on 2,5-Bis(trifluoromethyl)-1,4-dithiine is nascent, the synthesis of poly(1,4-dithiin)s has been demonstrated. researchgate.net The integration of the trifluoromethyl-dithiine moiety is expected to yield polymers with a combination of desirable traits: the optical clarity and low dielectric constant associated with fluorination, and the redox activity and potential for high refractive index from the sulfur-rich dithiine core. ntu.edu.twacs.org The thermal properties of such polymers would be influenced by factors like chain rigidity and intermolecular forces, which are affected by both the dithiine ring and the bulky, polar CF₃ groups. mdpi.commdpi.com

| Structural Motif | Resulting Polymer Property | Example Polymer Class | Reference |

|---|---|---|---|

| Trifluoromethyl (CF₃) groups | Increased solubility, optical transparency, low refractive index, low dielectric constant. | Fluorinated Polyimides | ntu.edu.tw |

| 2,2-bis(trifluoromethyl)-1,3-dioxole | Optical clarity, low refractive index, high gas permeability, chemical resistance. | Perfluorinated Copolymers (e.g., AF2400) | researchgate.net |

| 1,4-Dithiine / Thioether | Redox activity, potential for high refractive index. | Poly(1,4-dithiin)s, Poly(thioester)s | researchgate.netacs.org |

Catalytic Roles and Organocatalysis Involving 1,4-Dithiine Derivatives and Related Synthons

Beyond materials science, dithiolene complexes derived from dithiine precursors are showing promise in the field of catalysis. Their structural and electronic similarity to the active sites of certain metalloenzymes makes them valuable models for studying biological catalytic processes and for developing new industrial catalysts. bac-lac.gc.ca

Molybdenum disulfide is a cornerstone catalyst in the petrochemical industry, particularly for hydrodesulfurization processes. Molybdenum bis(dithiolene) complexes, including those with the S₂C₂(CF₃)₂ ligand, serve as excellent homogeneous structural models for the proposed active sites of these heterogeneous catalysts. bac-lac.gc.ca Studying these well-defined molecular complexes provides insight into the reaction mechanisms at the industrial catalyst's surface. bac-lac.gc.ca

Furthermore, these complexes have demonstrated catalytic activity in their own right. For example, a molybdenum tris(dithiolene) complex was shown to react with a nucleophile (triphenylphosphine) to open a coordination site, creating a coordinatively unsaturated species. bac-lac.gc.ca This new species acts as a structural model for DMSO reductase and functions as a pre-catalyst for the same oxygen atom transfer reaction, effectively removing the oxygen from DMSO. bac-lac.gc.ca Kinetic studies of this catalytic cycle suggest that the removal of oxygen involves a polar transition state. bac-lac.gc.ca While the broader application of 1,4-dithiine derivatives in organocatalysis is still an area of active research, their unique electronic nature and ability to coordinate with metals suggest significant potential. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)-1,4-dithiine, and what intermediates are critical?

Methodological Answer: The synthesis of fluorinated aromatic systems often involves halogenated intermediates. For example, 1,4-dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4) can serve as a precursor for cross-coupling reactions to introduce sulfur-containing groups . Key steps may include:

- Halogenation : Bromination of trifluoromethyl-substituted benzene derivatives using brominating agents (e.g., Br₂/Fe catalyst).

- Sulfur Incorporation : Use of thiols or disulfides in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., CuI for C–S bond formation).

- Cyclization : Intramolecular thiol coupling under oxidative conditions (e.g., I₂ or FeCl₃) to form the 1,4-dithiine ring.

Q. Critical Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Halogenated precursor for coupling | |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | Acylating agent for functionalization |

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- Quantitative NMR : Use certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid (CRM4601-b) for calibrating ¹H/¹⁹F NMR instruments to ensure accurate integration of trifluoromethyl signals .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment.

- Elemental Analysis : Confirm C, H, S, and F content against theoretical values.

Q. What safety protocols are essential when handling fluorinated dithiines?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts.

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies, as outlined for similar compounds .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the reactivity of 1,4-dithiines in cycloaddition reactions?

Methodological Answer: The strong electron-withdrawing nature of -CF₃ groups deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. This can be studied via:

- DFT Calculations : Compare HOMO/LUMO levels of this compound with non-fluorinated analogs to predict reactivity in Diels-Alder or [2+2] cycloadditions.

- Experimental Validation : Monitor reaction kinetics with dienophiles (e.g., maleic anhydride) under varying conditions (thermal vs. photochemical).

Q. What strategies resolve contradictions in spectroscopic data for fluorinated dithiines?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine ¹⁹F NMR (to resolve CF₃ signal splitting) with X-ray crystallography (e.g., as applied to 2,6-bis(4-methoxyphenyl)-1,4-dithiine in ) .

- Dynamic Effects : Investigate temperature-dependent NMR to assess conformational flexibility or rotational barriers of CF₃ groups.

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict thermal stability by analyzing bond dissociation energies (BDEs) of C–S and C–CF₃ bonds.

- QSAR Studies : Correlate substituent effects (e.g., -OCH₃ vs. -CF₃) with experimental decomposition temperatures.

Q. Table: Key Computational Parameters

| Parameter | Tool | Application |

|---|---|---|

| BDEs | Gaussian 16 | Stability prediction |

| HOMO-LUMO Gap | ORCA | Reactivity analysis |

| Solubility | COSMO-RS | Solvent optimization |

Methodological Considerations

- Contradictions in Synthesis : and highlight brominated intermediates, but alternative routes (e.g., direct fluorination) may require optimization due to the high reactivity of fluorine sources.

- Safety vs. Reactivity : While emphasizes strict handling protocols, the low volatility of 1,4-dithiines (compared to smaller fluorocarbons) may permit milder precautions in certain steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.